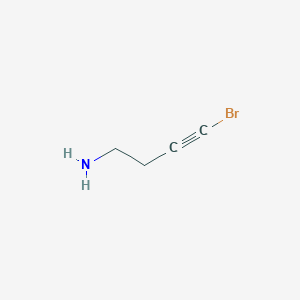

4-Bromobut-3-YN-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

918871-66-6 |

|---|---|

Molecular Formula |

C4H6BrN |

Molecular Weight |

148.00 g/mol |

IUPAC Name |

4-bromobut-3-yn-1-amine |

InChI |

InChI=1S/C4H6BrN/c5-3-1-2-4-6/h2,4,6H2 |

InChI Key |

IWGIJIJTMCXEFN-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)C#CBr |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromobut 3 Yn 1 Amine

Direct Synthetic Pathways to 4-Bromobut-3-YN-1-amine

Direct synthesis of 4-bromobut-3-yn-1-amine is a challenging endeavor due to the presence of two reactive functional groups. However, strategies involving the reduction of unsaturated halogenated precursors can be envisioned.

Reduction Strategies from Unsaturated Halogenated Precursors

One potential, though less documented, approach involves the selective reduction of a precursor such as 4-bromobut-3-en-1-amine. This method would require a reducing agent that can selectively act on the carbon-carbon double bond without affecting the bromoalkyne or the amine functionality. The choice of catalyst and reaction conditions would be critical to prevent side reactions like hydrodebromination or reduction of the alkyne.

Synthesis of Key Intermediates and Precursors for 4-Bromobut-3-YN-1-amine Synthesis

A more practical and widely applicable approach to the synthesis of 4-bromobut-3-yn-1-amine involves the preparation of key intermediates that can be subsequently functionalized.

Preparation of 4-Bromobut-3-yn-1-ol (B1280305) and Related Halogenated Alkynols

A crucial precursor for the target amine is 4-bromobut-3-yn-1-ol. This halogenated alkynol can be synthesized through the bromination of but-3-yn-1-ol. Various brominating agents can be employed for this transformation. For instance, the reaction of 4-trimethylsilyl-3-butyn-1-ol (B1585719) with phosphorus tribromide (PBr₃) in the presence of pyridine (B92270) has been shown to yield the corresponding bromo-functionalized alkyne. A similar strategy can be applied to but-3-yn-1-ol. Another effective method involves silver-catalyzed halogenation of terminal alkynols, which can provide the desired bromoalkynol.

| Starting Material | Reagent | Product |

| But-3-yn-1-ol | Phosphorus Tribromide (PBr₃) | 4-Bromobut-3-yn-1-ol |

| But-3-yn-1-ol | N-Bromosuccinimide (NBS), Silver Nitrate (AgNO₃) | 4-Bromobut-3-yn-1-ol |

Table 1: Synthetic Methods for 4-Bromobut-3-yn-1-ol

Synthesis of 4-Bromobut-1-yne and Isomeric Bromoalkynes

4-Bromobut-1-yne serves as another important building block. A common method for its synthesis is the reaction of 3-butyn-1-ol (B147353) with phosphorus tribromide. This reaction proceeds via the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution by bromide.

The synthesis of isomeric bromoalkynes, such as 1-bromo- and 2-bromoalkynes, can be achieved through various methods. For instance, terminal alkynes can be converted to 1-bromoalkynes via reactions with N-bromosuccinimide (NBS) in the presence of a silver catalyst. The synthesis of internal bromoalkynes can be more complex and may involve isomerization reactions or starting from appropriately substituted precursors.

| Precursor | Reagent | Product |

| 3-Butyn-1-ol | Phosphorus Tribromide (PBr₃) | 4-Bromobut-1-yne |

| Terminal Alkyne | N-Bromosuccinimide (NBS), Silver Catalyst | 1-Bromoalkyne |

Table 2: Synthesis of Bromoalkynes

Strategic Amination and Functionalization Approaches in 4-Bromobut-3-YN-1-amine Synthesis

With the key bromoalkyne precursors in hand, the next critical step is the introduction of the amine functionality. Direct amination of bromoalkynes can be achieved through nucleophilic substitution reactions. For instance, reacting 4-bromobut-3-yn-1-ol with an aminating agent can lead to the desired product. However, direct amination of alkyl halides with ammonia (B1221849) can often lead to a mixture of primary, secondary, and tertiary amines.

To achieve selective synthesis of the primary amine, methods such as the Gabriel synthesis can be employed. This involves the reaction of the bromo-precursor with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine.

Another powerful strategy is the copper-promoted N-alkynylation of amine derivatives with bromoalkynes. This method offers a direct route to C-N bond formation.

Furthermore, functionalization can be achieved through selenium-catalyzed intermolecular propargylic C-H amination of alkynes, providing an alternative pathway to introduce the amine group.

Stereochemical Control and Regioselectivity in 4-Bromobut-3-YN-1-amine Synthetic Route Design

While 4-bromobut-3-yn-1-amine itself does not possess a chiral center, the principles of stereochemical control and regioselectivity are crucial when designing synthetic routes for more complex derivatives or when using this compound as a building block.

In reactions involving the amination of bromoalkynes, regioselectivity becomes a key consideration, especially with unsymmetrical substrates. The site of nucleophilic attack by the amine can be influenced by electronic and steric factors of the bromoalkyne. For instance, in the amination of a bromoalkyne with multiple potential reaction sites, the regiochemical outcome will determine the final structure of the product.

Stereochemical control is paramount in reactions where new stereocenters are formed. For example, if 4-bromobut-3-yn-1-amine is used in a subsequent reaction that generates a chiral center, the stereoselectivity of that reaction will be critical. While direct synthesis of the target compound may not involve stereochemical challenges, its utility in asymmetric synthesis underscores the importance of understanding and controlling stereochemical outcomes in related transformations.

Reaction Mechanisms and Reactivity Profiles of 4 Bromobut 3 Yn 1 Amine

Nucleophilic Substitution Reactions Involving the Bromine Atom of 4-Bromobut-3-yn-1-amine

The bromine atom in 4-Bromobut-3-yn-1-amine, being attached to an sp-hybridized carbon of the alkyne, is susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a variety of functional groups at this position, further extending the synthetic utility of the molecule. The electron-withdrawing nature of the triple bond enhances the electrophilicity of the carbon atom bonded to the bromine, facilitating attack by nucleophiles.

While the primary amine within the same molecule is itself a nucleophile, intermolecular substitution reactions with external nucleophiles are a key feature of the reactivity of 4-Bromobut-3-yn-1-amine. For these reactions to occur selectively at the bromine atom, the amine group is often protected to prevent it from competing as a nucleophile.

Common nucleophiles that can displace the bromide ion include other amines, thiolates, and phosphines. These reactions typically proceed via a standard nucleophilic substitution mechanism, where the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a new carbon-nucleophile bond and the expulsion of the bromide ion.

For instance, the reaction with a secondary amine would lead to the formation of a tertiary amine, extending the carbon chain and incorporating a new nitrogen-containing functionality. Similarly, reaction with a thiolate anion (RS⁻) would yield a thioether, while reaction with a phosphine (B1218219) would result in the formation of a phosphonium (B103445) salt.

Intramolecular nucleophilic substitution is also a possibility, particularly after modification of the amine group. For example, if the amine is converted into a suitable nucleophile, it can cyclize by attacking the carbon-bearing bromine, leading to the formation of a cyclic amine.

Addition Reactions of the Alkyne Moiety in 4-Bromobut-3-yn-1-amine

The carbon-carbon triple bond in 4-Bromobut-3-yn-1-amine is an electron-rich region, making it susceptible to addition reactions. Both electrophilic and nucleophilic additions can occur across the alkyne, leading to the formation of new single or double bonds and the incorporation of new atoms or functional groups.

Electrophilic Additions to the Triple Bond

In electrophilic addition reactions, an electrophile is the first species to attack the alkyne. The electron-rich triple bond acts as a nucleophile, donating a pair of electrons to the electrophile. This initial attack forms a carbocation intermediate, which is then attacked by a nucleophile to give the final addition product.

Common electrophilic addition reactions for alkynes include hydrohalogenation (addition of HX) and hydration (addition of H₂O).

Hydrohalogenation: The addition of a hydrogen halide (such as HBr or HCl) to the alkyne would proceed via a Markovnikov or anti-Markovnikov mechanism depending on the reaction conditions. The bromine atom already present on the alkyne influences the regioselectivity of the addition.

Hydration: In the presence of a strong acid and a mercury(II) catalyst, water can add across the triple bond. This initially forms an enol, which then tautomerizes to the more stable keto form.

Nucleophilic Additions to the Triple Bond

Nucleophilic addition to alkynes is also possible, particularly when the alkyne is "activated" by an electron-withdrawing group. In the case of 4-Bromobut-3-yn-1-amine, the bromine atom can be considered as having some electron-withdrawing character, which can facilitate nucleophilic attack.

A common class of nucleophiles for this type of reaction are organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi). The carbanionic character of the organic group in these reagents allows them to attack one of the carbon atoms of the triple bond. Subsequent protonation of the resulting vinyl carbanion yields the final product. The addition of nucleophiles such as amines and thiols to activated alkynes is a well-established method for the formation of carbon-nitrogen and carbon-sulfur bonds. organic-chemistry.orglibretexts.orgyoutube.com

Metal-Catalyzed Cross-Coupling Reactions Utilizing 4-Bromobut-3-yn-1-amine and its Derivatives

The carbon-bromine bond in 4-Bromobut-3-yn-1-amine provides a handle for a variety of powerful metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Methodologies (e.g., Suzuki-Miyaura Couplings)

Palladium catalysts are widely used for cross-coupling reactions. nih.govnih.govmdpi.comrsc.org The Suzuki-Miyaura coupling, which involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is a prominent example. researchgate.netmdpi.comtcichemicals.commdpi.com In the context of 4-Bromobut-3-yn-1-amine, the bromine atom can be coupled with various aryl or vinyl boronic acids or their esters to form a new carbon-carbon bond.

For this reaction to be successful with 4-Bromobut-3-yn-1-amine, the primary amine group would likely need to be protected to avoid side reactions. The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of the bromoalkyne to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Another important palladium-catalyzed reaction is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orglibretexts.orgnih.govacs.orgwikipedia.org While 4-Bromobut-3-yn-1-amine itself has a bromoalkyne, its derivatives where the bromine is replaced by a terminal alkyne could participate in Sonogashira reactions. Conversely, the bromoalkyne functionality can react with terminal alkynes in a Sonogashira-type reaction.

Below is a table summarizing representative conditions for Suzuki-Miyaura and Sonogashira couplings, which are applicable to substrates similar to 4-Bromobut-3-yn-1-amine derivatives.

| Coupling Reaction | Catalyst System | Base | Solvent | Temperature |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 °C |

| Sonogashira | Pd(PPh₃)₄ / CuI | Amine Base (e.g., Et₃N) | THF or DMF | Room Temp. to 50 °C |

This table presents typical conditions and may vary depending on the specific substrates.

Other Transition Metal Catalyses

Besides palladium, other transition metals such as copper and nickel are also effective catalysts for cross-coupling reactions involving bromoalkynes.

Copper-Catalyzed Couplings: Copper catalysts, often in the form of copper(I) salts, can promote the coupling of bromoalkynes with various nucleophiles. For instance, copper(I)-catalyzed cross-coupling of 1-bromoalkynes with organozinc reagents has been reported to be an effective method for the formation of internal alkynes. nih.gov Copper is also a key co-catalyst in the traditional Sonogashira reaction. iitm.ac.in

Nickel-Catalyzed Couplings: Nickel catalysts have emerged as a powerful alternative to palladium for various cross-coupling reactions. youtube.comyoutube.com Nickel-catalyzed reductive cross-couplings, for example, can be used to form carbon-carbon bonds between two electrophiles, such as a bromoalkyne and an alkyl bromide. chinesechemsoc.org These reactions often employ a stoichiometric reductant, such as zinc or manganese, or can be driven by photochemistry or electrochemistry. chinesechemsoc.org

The choice of catalyst and reaction conditions can allow for selective transformations at the bromine atom, providing a versatile toolkit for the elaboration of the 4-Bromobut-3-yn-1-amine scaffold.

Cyclization and Rearrangement Pathways Involving 4-Bromobut-3-YN-1-amine Scaffolds

The unique structural arrangement of 4-Bromobut-3-yn-1-amine, featuring a terminal bromoalkyne and a primary amine linked by an ethylene (B1197577) bridge, provides a versatile scaffold for the construction of various heterocyclic systems through cyclization and rearrangement reactions. The interplay between the nucleophilic amine and the electrophilic alkyne, further activated by the bromine substituent, allows for a range of transformations.

Gold(I)-Catalyzed Cycloisomerizations

Gold(I) catalysts are renowned for their high affinity for carbon-carbon triple bonds, activating them towards nucleophilic attack. nih.gov In the case of 4-Bromobut-3-yn-1-amine, a gold(I) catalyst would coordinate to the alkyne, rendering it highly electrophilic and susceptible to intramolecular attack by the pendant amine group.

This process, known as cycloisomerization, can proceed through different pathways depending on the reaction conditions and the substitution pattern of the substrate. nih.govdntb.gov.ua For the 4-Bromobut-3-yn-1-amine scaffold, the most probable cyclization mode would be a 5-exo-dig cyclization, which is kinetically favored according to Baldwin's rules. This would lead to the formation of a five-membered heterocyclic ring. The initial attack of the amine nitrogen onto the gold-activated alkyne would generate a vinyl-gold intermediate. Subsequent protodeauration or further reaction would yield the final cyclized product, such as a 2,3-dihydropyrrole derivative. The presence of the bromo group on the alkyne could influence the regioselectivity of the amine attack and potentially participate in subsequent transformations.

The versatility of gold(I) catalysis in such cycloisomerizations allows for the formation of diverse heterocyclic structures under mild reaction conditions. nih.govnih.gov For instance, related alk-4-yn-1-ones undergo gold-catalyzed cyclization to afford substituted furans or 4H-pyrans depending on the substitution pattern. nih.govdntb.gov.ua Similarly, variations in the catalyst system and reaction solvent could potentially steer the cycloisomerization of 4-Bromobut-3-yn-1-amine towards different cyclic amine products.

| Catalyst System | Potential Product from 4-Bromobut-3-yn-1-amine | Reaction Type |

| AuCl(PPh3)/AgSbF6 | 4-Bromo-1,2-dihydropyrrole | 5-exo-dig Cycloisomerization |

| IPrAuSbF6 | Substituted 1,2-dihydroquinolines (with appropriate precursors) | Intramolecular Cyclization/Expansion |

| AuCl(IMes)/AgSbF6 | Acyclic carboxylic esters (with alcohol nucleophile) | Change in Chemoselectivity |

Intramolecular Cycloaddition Reactions

The alkynyl group in 4-Bromobut-3-yn-1-amine can also participate in intramolecular cycloaddition reactions, providing a powerful strategy for the synthesis of fused or bridged cyclic systems. These reactions involve the concerted or stepwise formation of two new sigma bonds.

One potential pathway is an intramolecular [4+2] cycloaddition (Diels-Alder reaction) if the amine portion is part of a diene system. However, in its native state, 4-Bromobut-3-yn-1-amine is not predisposed to this reaction. More relevant are intramolecular cycloadditions involving the generation of a reactive intermediate. For example, if the amine is converted into a nitrone, an intramolecular 1,3-dipolar cycloaddition could occur with the alkyne acting as the dipolarophile. This would lead to the formation of isoxazoline-fused pyrrolidines. The feasibility and stereochemical outcome of such reactions are often dependent on the length and flexibility of the tether connecting the dipole and the dipolarophile. nih.govresearchgate.net

Another possibility involves the formation of keteniminium ions from a derivatized amine, which can then undergo intramolecular [2+2] or [4+2] cycloadditions with the tethered alkyne. nih.gov The reaction pathway is highly dependent on the length of the tether. For a substrate like 4-Bromobut-3-yn-1-amine with a two-carbon tether, a [4+2] cycloaddition might be disfavored, while a [2+2] cycloaddition could be a viable pathway to form a fused cyclobutene-containing product, which could be a useful synthetic intermediate. nih.gov The geometric constraints imposed by the tether play a crucial role in determining the viability of the cycloaddition. nih.gov

| Cycloaddition Type | Required Modification of Amine | Potential Product |

| Intramolecular 1,3-Dipolar Cycloaddition | Oxidation to Nitrone | Isoxazoline-fused pyrrolidine (B122466) |

| Intramolecular [2+2] Cycloaddition | Conversion to Keteniminium ion | Fused cyclobutenyl iminium ion |

C-H Activation and Functionalization Strategies in the Context of Alkynyl Amines

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more atom- and step-economical approach to complex molecules. acs.org For a molecule like 4-Bromobut-3-yn-1-amine, the primary amine can act as a native directing group to guide a metal catalyst to a specific C-H bond for functionalization.

The primary amine in 4-Bromobut-3-yn-1-amine could direct the activation of the C(sp³)–H bonds on the ethylene bridge. This would allow for the introduction of various functional groups at these positions. Palladium and rhodium catalysts are commonly employed for such transformations. acs.orgresearchgate.net For instance, a palladium(II)-catalyzed process could lead to the alkynylation of one of the methylene (B1212753) C-H bonds using an external alkynylating reagent. researchgate.net This would result in a more complex, functionalized amine. The inherent challenge in such reactions is controlling the regioselectivity, particularly in activating more remote C-H bonds. researchgate.net

Furthermore, the alkynyl group itself can be the target of C-H activation strategies, although in 4-Bromobut-3-yn-1-amine, the terminal position is occupied by a bromine atom. However, related alkynyl amines can undergo C-H functionalization at the terminal alkyne position or at adjacent C-H bonds. The interplay between the directing amine group and the reactive alkyne moiety can lead to complex and valuable transformations, including the synthesis of various heterocyclic structures. researchgate.netnih.gov

| C-H Activation Strategy | Directing Group | Potential Functionalization |

| Remote C(sp³)–H Alkynylation | Primary Amine | Introduction of an alkyne group on the ethylene bridge |

| ortho-C-H Alkynylation (on an aromatic amine) | Carboxylate | Synthesis of arylalkynes |

| meta-C-H Alkynylation (on an aniline (B41778) derivative) | Norbornene mediator | Installation of an alkyne group at the meta position |

Influence of Electronic and Steric Effects on 4-Bromobut-3-YN-1-amine Reactivity

The reactivity of 4-Bromobut-3-yn-1-amine is governed by a delicate balance of electronic and steric factors associated with its functional groups. The primary amine is a nucleophilic and basic center, while the bromoalkyne is an electrophilic moiety.

Electronic Effects: The electron-withdrawing nature of the bromine atom and the sp-hybridized carbon atoms of the alkyne polarizes the carbon-carbon triple bond, making the carbon atom adjacent to the bromine particularly electrophilic. This enhances its reactivity towards nucleophilic attack by the intramolecular amine or external nucleophiles. The nitrogen atom of the primary amine has a lone pair of electrons, making it nucleophilic. The proximity of the electron-withdrawing alkyne could slightly decrease the basicity and nucleophilicity of the amine compared to a simple alkylamine.

Steric Effects: The linear geometry of the alkyne group imposes specific spatial constraints on the molecule, influencing the feasibility of intramolecular reactions. For cyclization to occur, the ethylene tether must be flexible enough to allow the amine nucleophile to approach the electrophilic alkyne at an appropriate angle (Bürgi-Dunitz trajectory). Any substituents on the ethylene bridge or on the amine nitrogen would introduce steric hindrance that could affect the rate and outcome of cyclization reactions. For instance, bulky N-substituents could slow down or even inhibit intramolecular cyclization. In the context of intermolecular reactions, the steric accessibility of both the amine and the alkyne will dictate their reactivity with external reagents. For example, bulky reagents might react preferentially with the less hindered functional group. The interplay between the σ-donor character and the steric bulk (cone angle) of amine-derived ligands is known to influence the reactivity of metal complexes, a principle that can be extended to the intramolecular interactions within this molecule. scienceopen.com

| Factor | Influence on Amine Group | Influence on Bromoalkyne Group |

| Electronic | Nucleophilic character due to lone pair; slightly reduced basicity from nearby alkyne. | Electrophilic character enhanced by bromine and sp-hybridization. |

| Steric | Accessible for N-alkylation and coordination; reactivity can be hindered by N-substituents. | Linear geometry dictates approach trajectory for nucleophiles; terminal position is relatively unhindered. |

Applications of 4 Bromobut 3 Yn 1 Amine As a Building Block in Complex Molecule Synthesis

Synthesis of Nitrogen-Containing Heterocyclic Systems

Extensive searches of chemical databases and scientific literature did not provide specific methodologies or research findings for the application of 4-Bromobut-3-yn-1-amine in the synthesis of the nitrogen-containing heterocyclic systems listed below.

No documented synthetic routes using 4-Bromobut-3-yn-1-amine for the construction of pyrrolidine (B122466) rings were found. General methods for pyrrolidine synthesis often involve pathways such as the [3+2] cycloaddition of azomethine ylides with alkenes, the ring contraction of pyridines, or the N-heterocyclization of primary amines with diols. nih.gov However, specific examples detailing the cyclization or functionalization of 4-Bromobut-3-yn-1-amine to form a pyrrolidine core are not available in the reviewed literature.

The use of 4-Bromobut-3-yn-1-amine as a precursor for indole (B1671886) synthesis has not been specifically reported. Common indole syntheses, such as the Fischer, Bischler, or Larock methods, utilize different starting materials. While syntheses involving the cyclization of 2-alkynylanilines are well-established, a direct pathway from 4-Bromobut-3-yn-1-amine is not described.

There are no specific literature reports on the synthesis of triazoles or other azole derivatives starting from 4-Bromobut-3-yn-1-amine. The terminal alkyne functionality suggests potential for participation in Huisgen 1,3-dipolar cycloadditions with azides to form 1,2,3-triazoles. Nevertheless, no studies demonstrating this specific reaction with 4-Bromobut-3-yn-1-amine have been published.

Research detailing the synthesis of aminoazepanes from 4-Bromobut-3-yn-1-amine is not present in the available scientific literature.

Development of Carbocyclic Frameworks (e.g., Cyclopentenes, Cyclohexenes)

The alkyne unit of 4-bromobut-3-yn-1-amine is a key precursor for the construction of carbocyclic rings, particularly five-membered systems like cyclopentenes, through cycloaddition reactions.

One of the most powerful methods for this transformation is the Pauson-Khand reaction , a formal [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex. rsc.orgcbijournal.com In this reaction, the alkyne moiety of (an N-protected) 4-bromobut-3-yn-1-amine would react with an alkene and CO to form an α,β-cyclopentenone. rsc.org This reaction is particularly effective in an intramolecular fashion, where the alkene is tethered to the alkyne-containing molecule, leading to the formation of fused bicyclic systems. rsc.org The regioselectivity is often high, with the larger substituent on the alkyne typically ending up adjacent to the newly formed carbonyl group.

Table 2: Pauson-Khand Reaction for Cyclopentenone Synthesis

| Catalyst | Reactants | Product Type | Key Features |

| Dicobalt Octacarbonyl [Co₂(CO)₈] | Alkyne, Alkene, Carbon Monoxide | α,β-Cyclopentenone | [2+2+1] cycloaddition; High molecular complexity increase in one step. rsc.orgcbijournal.com |

| Other Transition Metals (Rh, Ir, Ti) | Alkyne, Alkene, Carbon Monoxide | α,β-Cyclopentenone | Catalytic versions offer milder conditions and broader scope. rsc.org |

Radical cascade cyclizations provide another strategic pathway to carbocycles. researchgate.netgoogleapis.com An N-protected 4-bromobut-3-yn-1-amine could be functionalized with an alkene tether. The generation of a radical species can initiate an intramolecular cyclization onto the alkyne, which can be followed by further cyclization or trapping steps to generate complex cyclopentane (B165970) or cyclohexane (B81311) frameworks. researchgate.net

Synthesis of Natural Products and Bioactive Scaffolds through 4-Bromobut-3-yn-1-amine Intermediates

The unique combination of functional groups in 4-bromobut-3-yn-1-amine makes it a strategic precursor for intermediates used in the total synthesis of complex natural products and bioactive molecules.

α-Methylene-γ-lactones are a class of natural products known for their significant biological activity, including anticancer properties. nih.gov The synthesis of this scaffold often involves the introduction of the α-methylene group at a late stage. A building block like 4-bromobut-3-yn-1-amine could be elaborated into a precursor for lactonization. For example, the alkyne could be hydrated to a ketone and the bromine substituted to introduce a carboxylic acid equivalent. Subsequent intramolecular reactions could form the lactone ring, with the original alkyne position being transformed into the required α-methylene group through olefination reactions. rsc.org

Tricyclic sesquiterpenes represent a large and structurally diverse class of natural products. The synthesis of their complex, fused ring systems often relies on powerful cyclization strategies. An intermediate derived from 4-bromobut-3-yn-1-amine could be employed in intramolecular Diels-Alder reactions or ene reactions to construct the polycyclic core. The propargylamine (B41283) substructure is a valuable linchpin in assembling the necessary carbon framework for these complex cyclization precursors.

A prominent example of the application of a closely related bromoalkyne building block is in the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. cbijournal.com Several patented synthetic routes for Linagliptin utilize a key intermediate, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. googleapis.com This intermediate is prepared by the N-alkylation of 8-bromo-3-methylxanthine with a four-carbon bromoalkyne, such as 1-bromo-2-butyne (B41608). patsnap.compatsnap.com

This step highlights the utility of the bromoalkyne moiety as an efficient alkylating agent for nitrogen heterocycles. The terminal alkyne then serves as a crucial structural element in the final drug molecule. While the exact starting material is 1-bromo-2-butyne rather than 4-bromobut-3-yn-1-amine, this application demonstrates the industrial relevance of this class of bifunctional reagents in constructing high-value pharmaceutical agents.

Table 3: Key Bromoalkyne Alkylation Step in Linagliptin Synthesis

| Starting Material | Alkylating Agent | Base/Solvent | Product | Reference |

| 8-bromo-3-methylxanthine | 1-bromo-2-butyne | N,N-diisopropylethylamine (DIEA) / Acetone | 8-bromo-7-(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | patsnap.compatsnap.com |

| 8-bromo-3-methylxanthine | but-2-ynyl ester | Potassium Bicarbonate (KHCO₃) / NMP | 7-(but-2-yn-1-yl)-3-methyl-8-bromo-1H-purine-2,6(3H,7H)-dione | cbijournal.com |

Piperidine (B6355638) alkaloids, such as α-conhydrine, are a class of natural products characterized by a substituted piperidine ring. researchgate.net The synthesis of these heterocyclic systems often involves the cyclization of a linear amino-alkene or amino-alkyne precursor. 4-Bromobut-3-yn-1-amine represents a potential starting point for such syntheses.

Following N-protection and reaction at the bromoalkyne terminus to introduce the remainder of the carbon skeleton, the resulting amino-alkyne could undergo an intramolecular hydroamination or aminomercuration reaction to form the piperidine ring. Subsequent functional group manipulations, such as reduction of the alkyne and stereoselective introduction of hydroxyl groups, would lead to the target amino alcohol natural products. The bifunctionality of the starting material allows for the systematic construction of the required linear precursor for the key cyclization step.

Integration into Multi-Component and Cascade Reaction Sequences

The dual reactivity of 4-bromobut-3-yn-1-amine makes it an excellent candidate for multi-component reactions (MCRs) and cascade sequences, which are highly efficient processes that form multiple bonds in a single operation. nih.govorganic-chemistry.org

For example, the primary amine and terminal alkyne (after dehalogenation or substitution) functionalities are the requisite components for the A³ coupling reaction (alkyne-aldehyde-amine), which generates propargylamines. An appropriately chosen aldehyde could introduce functionality that allows for a subsequent, spontaneous cyclization, creating a cascade reaction that rapidly builds molecular complexity.

Furthermore, the molecule can be designed into precursors for radical-initiated cascade cyclizations. nih.gov By installing an additional reactive site, such as an alkene, a single radical generation event could trigger a sequence of intramolecular bond formations. The bromoalkyne itself can act as a radical acceptor, leading to the formation of cyclic structures. researchgate.net The ability to participate in such sequences, where multiple transformations occur in one pot without isolation of intermediates, underscores the synthetic efficiency offered by this versatile building block.

Chemo- and Regioselectivity in 4-Bromobut-3-YN-1-amine Synthetic Applications

The synthetic utility of 4-Bromobut-3-yn-1-amine is intrinsically linked to the differential reactivity of its primary amine and bromoalkyne moieties. The ability to selectively engage one functional group while leaving the other intact is paramount for its application as a versatile building block. This chemo- and regioselectivity is influenced by a variety of factors, including the choice of reagents, catalysts, and reaction conditions, as well as the potential use of protecting groups.

The primary amine group, with its lone pair of electrons, is nucleophilic and basic in nature. It readily participates in reactions with electrophiles such as acyl chlorides, alkyl halides, and aldehydes. This reactivity is fundamental to the construction of nitrogen-containing heterocycles, a common objective when employing this building block.

Conversely, the bromoalkyne functionality serves as an electrophilic site, susceptible to attack by nucleophiles, and is a key participant in powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Sonogashira, Suzuki, and Heck couplings. The bromine atom, attached to an sp-hybridized carbon, also influences the acidity of the terminal alkyne proton, a factor that can be exploited in certain synthetic strategies.

The strategic interplay between these two functional groups allows for a range of synthetic approaches. For instance, the amine can be protected to allow for selective reaction at the bromoalkyne, followed by deprotection and subsequent functionalization of the amine. Alternatively, the inherent nucleophilicity of the amine can be harnessed to direct or participate in reactions involving the alkyne, often leading to intramolecular cyclization and the formation of diverse ring systems.

A primary application of 4-Bromobut-3-yn-1-amine is in the synthesis of nitrogen-containing heterocycles, which form the core of many pharmaceuticals. The bifunctional nature of the molecule allows for intramolecular cyclization reactions to form various ring systems. The regioselectivity of these cyclizations is a critical aspect, determining the size and substitution pattern of the resulting heterocyclic ring.

For example, in palladium-catalyzed cyclization reactions, the mode of cyclization can be controlled to favor specific ring sizes. The choice of catalyst, ligands, and reaction conditions can influence whether the reaction proceeds via an endo- or exo-dig cyclization, leading to the formation of different heterocyclic scaffolds.

| Catalyst System | Reaction Conditions | Major Product | Regioselectivity |

| Pd(PPh₃)₄ / CuI | Amine Base, rt | Substituted Pyrrole | 5-endo-dig |

| PdCl₂(PPh₃)₂ | Heat, Base | Substituted Piperidine | 6-exo-dig |

| Gold(I) Catalyst | Mild Acid | Various N-Heterocycles | Dependent on Substrate |

The chemo- and regioselectivity in the synthetic applications of 4-Bromobut-3-yn-1-amine can be further controlled through the use of protecting groups for the amine functionality. The choice of protecting group can modulate the nucleophilicity and steric environment of the amine, thereby influencing its reactivity and the outcome of subsequent transformations.

| Protecting Group | Key Features | Impact on Selectivity |

| Boc (tert-butyloxycarbonyl) | Stable to a wide range of conditions, removed with acid. | Allows for selective reaction at the bromoalkyne moiety without interference from the amine. |

| Ts (Tosyl) | Electron-withdrawing, can influence the acidity of N-H protons. | Can alter the reactivity of the nitrogen atom in cyclization reactions. |

| Bn (Benzyl) | Can be removed by hydrogenolysis. | Provides a robust protecting group that can be removed under neutral conditions. |

Computational and Theoretical Investigations of 4 Bromobut 3 Yn 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which in turn govern its reactivity. For 4-Bromobut-3-yn-1-amine, these calculations could determine key parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. This information would be crucial for predicting how the molecule interacts with other reagents. For instance, the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Modeling of Transition States and Intermediate Species

The elucidation of reaction mechanisms heavily relies on the characterization of transient species such as transition states and intermediates. Molecular modeling techniques allow for the three-dimensional visualization and energetic evaluation of these fleeting structures. For reactions involving 4-Bromobut-3-yn-1-amine, modeling its transition states would provide a deeper understanding of the kinetic barriers and the stereochemical outcomes of various transformations.

Computational Analysis of Spectroscopic Properties for Structural Elucidation (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful tools for predicting spectroscopic data, which can be invaluable for confirming the structure of a compound. By calculating properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for 4-Bromobut-3-yn-1-amine, a theoretical spectrum can be generated. This computed spectrum can then be compared with experimental data to aid in structural assignment and to understand the relationship between the electronic environment and the observed spectral features.

Table 2: Hypothetical Calculated vs. Experimental NMR Chemical Shifts for 4-Bromobut-3-yn-1-amine

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C1 | Data not available | Data not available | Data not available | Data not available |

| C2 | Data not available | Data not available | Data not available | Data not available |

| C3 | Data not available | Data not available | Data not available | Data not available |

| C4 | Data not available | Data not available | Data not available | Data not available |

| N-H | Data not available | - | Data not available | - |

This table is for illustrative purposes only, as no specific computational NMR studies for this compound are available.

In Silico Approaches for Resolving Mechanistic Contradictions

In cases where experimental evidence suggests multiple possible reaction mechanisms, in silico (computational) studies can be employed to discern the most plausible pathway. By calculating the energy barriers and thermodynamic stabilities of all proposed intermediates and transition states, computational models can help to resolve ambiguities and provide a more detailed and accurate picture of the reaction mechanism. For a molecule like 4-Bromobut-3-yn-1-amine, with its multiple reactive sites, such computational investigations would be particularly beneficial in predicting its chemical behavior under various conditions.

Advanced Research Directions and Future Perspectives for 4 Bromobut 3 Yn 1 Amine Chemistry

Exploration of Novel Catalytic Systems for 4-Bromobut-3-yn-1-amine Transformations

The development of novel catalytic systems is paramount to unlocking the full synthetic potential of 4-Bromobut-3-yn-1-amine. Future research is expected to focus on catalysts that can selectively activate either the amine or the bromoalkyne functionality, or that can facilitate tandem reactions involving both groups.

Potential Catalytic Systems and Their Applications:

| Catalyst Type | Potential Transformation | Anticipated Advantages |

| Palladium(0)/Palladium(II) Catalysts | Sonogashira, Heck, and Suzuki cross-coupling reactions at the alkyne terminus. | Formation of carbon-carbon bonds to introduce aryl, vinyl, or other organic fragments. |

| Copper(I) Catalysts | Huisgen 1,3-dipolar cycloaddition (Click Chemistry) after conversion of the amine to an azide; Castro-Stephens coupling. | Mild reaction conditions, high yields, and formation of triazoles and substituted alkynes. |

| Gold(I)/Gold(III) Catalysts | Hydroamination and other intramolecular cyclizations. | Activation of the alkyne towards nucleophilic attack by the amine, leading to the formation of nitrogen heterocycles. |

| Ruthenium Catalysts | Oxidative cyanation of the tertiary amine (if derivatized). beilstein-journals.org | Direct introduction of a nitrile group, a versatile synthetic handle. |

| Base Metal Catalysts (e.g., Fe, Co, Ni) | Deoxygenative reduction of amide derivatives of 4-Bromobut-3-yn-1-amine. mdpi.com | Cost-effective and environmentally benign alternatives to precious metal catalysts. |

The exploration of metal-catalyzed haloalkynylation reactions could also provide new avenues for the transformation of 4-Bromobut-3-yn-1-amine, where both a halogen and an alkynyl group are transferred to an unsaturated system. researchgate.net Furthermore, catalytic aminohalogenation methods could enable regio- and stereoselective difunctionalization of the alkyne moiety. nih.gov

Development of Asymmetric Synthetic Routes Employing Chiral 4-Bromobut-3-yn-1-amine Precursors

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. Future research will likely focus on the development of asymmetric synthetic routes that utilize chiral precursors of 4-Bromobut-3-yn-1-amine to generate stereodefined products.

One promising strategy involves the concept of "memory of chirality," where a transient chiral center influences the stereochemical outcome of a reaction. A study on the asymmetric cyclization of an α-amino ester enolate onto a bromoalkyne demonstrated excellent enantioselectivity through this principle, suggesting its potential applicability to chiral derivatives of 4-Bromobut-3-yn-1-amine for the synthesis of complex alkaloids. acs.org

Potential Asymmetric Strategies:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the amine group could direct the stereochemical outcome of subsequent intramolecular cyclizations or intermolecular reactions.

Organocatalysis: Chiral primary or secondary amine-based organocatalysts could be employed to catalyze enantioselective transformations of the bromoalkyne moiety. rsc.org

Enzymatic Resolutions: Enzymes could be used to selectively resolve a racemic mixture of a 4-Bromobut-3-yn-1-amine derivative, providing access to enantiomerically pure starting materials.

Application of Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The application of continuous processing to the synthesis and transformations of 4-Bromobut-3-yn-1-amine is a promising area for future research, particularly for the production of heterocyclic compounds. researchgate.netdurham.ac.ukspringerprofessional.destrath.ac.ukuc.pt

Potential Advantages of Flow Chemistry:

| Feature | Benefit for 4-Bromobut-3-yn-1-amine Chemistry |

| Enhanced Heat and Mass Transfer | Improved control over exothermic reactions and precise temperature regulation. |

| Rapid Reaction Optimization | Automated systems allow for high-throughput screening of reaction conditions. |

| Increased Safety | Small reaction volumes minimize the risks associated with handling potentially hazardous intermediates. |

| Facile Scale-up | "Scaling out" by running multiple reactors in parallel allows for increased production without re-optimization. |

| Integration of In-line Analysis | Real-time monitoring of reaction progress enables precise control and optimization. |

The synthesis of pharmaceutically relevant heterocycles from precursors like 4-Bromobut-3-yn-1-amine is a key area where flow chemistry can have a significant impact.

Design of Advanced Functional Materials and Responsive Systems Incorporating 4-Bromobut-3-yn-1-amine

The unique bifunctionality of 4-Bromobut-3-yn-1-amine makes it an attractive building block for the design of advanced functional materials and responsive systems. The amine group can be used for polymerization or for grafting onto existing polymer backbones, while the bromoalkyne provides a site for further functionalization or cross-linking.

Future research could explore the synthesis of:

Responsive Polymers: Polymers incorporating the 4-Bromobut-3-yn-1-amine moiety could exhibit responsiveness to stimuli such as pH, temperature, or the presence of specific analytes due to the basicity of the amine group. Research on multi-responsive polymethacrylamide homopolymers derived from tertiary amine-modified L-alanine demonstrates the potential for creating such smart materials. researchgate.net

Functional Coatings and Surfaces: The amine functionality can promote adhesion to various substrates, making polymers derived from this compound suitable for creating functional coatings with tunable properties.

Cross-linked Networks: The bromoalkyne can participate in cross-linking reactions, such as copper-free click chemistry, to form robust polymer networks with tailored mechanical and chemical properties. researchgate.net

Unveiling Undiscovered Reactivity Modes and Broadening Synthetic Utilities

Beyond its established reactivity, 4-Bromobut-3-yn-1-amine likely possesses undiscovered reactivity modes that could be harnessed for novel synthetic applications. Future research in this area will focus on exploring its behavior in various cycloaddition reactions and other transformations.

Potential Areas of Exploration:

[2+2] and [4+2] Cycloaddition Reactions: The alkyne functionality could participate as a dienophile or a dipolarophile in Diels-Alder and 1,3-dipolar cycloaddition reactions, respectively, to construct complex cyclic and heterocyclic systems. libretexts.orgnih.govresearchgate.net

[4+3] Cycloaddition Reactions: Exploration of [4+3] cycloadditions could lead to the formation of seven-membered rings, which are present in numerous natural products.

Push-Pull Chromophores: Reactions with electron-deficient alkenes could potentially lead to the formation of push-pull chromophores through [2+2] cycloaddition-retroelectrocyclization reactions, which have applications in nonlinear optics. beilstein-journals.org

Hydroaminoalkylation: Catalytic hydroaminoalkylation could provide a direct route for the α-alkylation of the amine with alkenes, offering an atom-economical method for C-C bond formation. researchgate.net

The continued investigation into the fundamental reactivity of 4-Bromobut-3-yn-1-amine will undoubtedly lead to the development of new synthetic methodologies and the construction of novel molecular architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.